Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
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Description
Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H34BFN2O4 and its molecular weight is 420.332. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction is a key method for creating carbon-carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many pharmaceuticals and fine chemicals .
Pharmacokinetics
As an organoboron compound used in sm coupling reactions, it is expected to be relatively stable and readily prepared .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds via the SM coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a versatile tool in organic synthesis .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling . These conditions are typically mild and tolerant to various functional groups . The compound itself is described as relatively stable and environmentally benign .
Properties
IUPAC Name |
tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BFN2O4/c1-20(2,3)28-19(27)26-13-11-25(12-14-26)15-16-9-8-10-17(18(16)24)23-29-21(4,5)22(6,7)30-23/h8-10H,11-15H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNRONOMJJOLMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90682374 |
Source
|
Record name | tert-Butyl 4-{[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-53-8 |
Source
|
Record name | tert-Butyl 4-{[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90682374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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